AChE-IN-8

Description

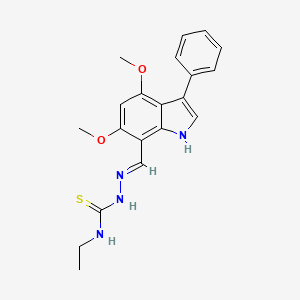

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N4O2S |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

1-[(E)-(4,6-dimethoxy-3-phenyl-1H-indol-7-yl)methylideneamino]-3-ethylthiourea |

InChI |

InChI=1S/C20H22N4O2S/c1-4-21-20(27)24-23-12-15-16(25-2)10-17(26-3)18-14(11-22-19(15)18)13-8-6-5-7-9-13/h5-12,22H,4H2,1-3H3,(H2,21,24,27)/b23-12+ |

InChI Key |

IHBOSFVKZFSQRM-FSJBWODESA-N |

Isomeric SMILES |

CCNC(=S)N/N=C/C1=C2C(=C(C=C1OC)OC)C(=CN2)C3=CC=CC=C3 |

Canonical SMILES |

CCNC(=S)NN=CC1=C2C(=C(C=C1OC)OC)C(=CN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of a Novel Acetylcholinesterase Inhibitor: AChE-IN-8

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of AChE-IN-8, a representative dual-binding site acetylcholinesterase (AChE) inhibitor. While "this compound" is a designation used in this guide for a model inhibitor, the principles and methodologies described are grounded in the extensive research and understanding of well-characterized acetylcholinesterase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how such inhibitors interact with their target and the experimental approaches used to elucidate their function.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating the signal at cholinergic synapses.[1] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2][3] AChE inhibitors increase the concentration and duration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[4]

Core Mechanism of Action of this compound

This compound is a hypothetical inhibitor designed to represent a class of compounds that exhibit a dual-binding mechanism, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme.[5][6] This dual interaction leads to a potent, mixed-type inhibition of the enzyme's activity.

The active site of AChE is located at the bottom of a deep and narrow gorge and contains the catalytic triad (Ser203, His447, and Glu334 in human AChE) responsible for the hydrolysis of acetylcholine.[1][5] The peripheral anionic site is situated at the entrance of this gorge and is involved in the initial binding of the substrate and allosteric modulation of the enzyme's catalytic activity.[5][6]

By binding to both sites, a dual-binding inhibitor like this compound can effectively block the entry of acetylcholine to the active site and also interfere with the catalytic process itself, resulting in a more profound and potentially more selective inhibition compared to inhibitors that target only one site.

Signaling Pathway Modulation

The primary signaling pathway affected by this compound is the cholinergic pathway. By preventing the breakdown of acetylcholine, this compound enhances the activation of both nicotinic and muscarinic acetylcholine receptors, leading to downstream cellular responses.

Quantitative Data Summary

The inhibitory potency of this compound is characterized by several key quantitative parameters. The following table summarizes representative data for a dual-binding site inhibitor.

| Parameter | Value | Description |

| IC50 | 15 nM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of AChE activity. |

| Ki | 8 nM | The inhibition constant, indicating the binding affinity of this compound to the AChE enzyme. |

| Mode of Inhibition | Mixed-type | A combination of competitive and non-competitive inhibition, characteristic of dual-binding site inhibitors. |

Experimental Protocols

The characterization of this compound's mechanism of action involves a series of in vitro experiments. Below are the detailed methodologies for key assays.

In Vitro AChE Inhibition Assay (Ellman's Method)

This assay is a colorimetric method used to measure the activity of acetylcholinesterase.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Protocol:

-

Prepare a 100 mM phosphate buffer (pH 8.0).

-

Prepare stock solutions of acetylthiocholine iodide (ATCh), DTNB, and this compound in the appropriate solvent.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of DTNB solution (10 mM), and 25 µL of various concentrations of this compound.

-

Add 25 µL of AChE solution (0.1 U/mL) to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of ATCh solution (15 mM).

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Kinetic Studies for Mode of Inhibition

To determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed), the AChE activity is measured at various concentrations of the substrate (ATCh) in the presence of different fixed concentrations of this compound.

Protocol:

-

Perform the AChE inhibition assay as described above.

-

For each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of the substrate ATCh.

-

Measure the initial reaction velocities (V0) for each combination of substrate and inhibitor concentrations.

-

Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V0 versus 1/[Substrate]) or non-linear regression analysis.

-

Changes in the apparent Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor will reveal the mode of inhibition. For mixed-type inhibition, both Vmax will decrease and Km will change.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel AChE inhibitors like this compound.

Visualizing the Molecular Interaction

The dual-binding nature of this compound is central to its mechanism. The following diagrams illustrate the enzymatic action of AChE and the inhibitory effect of this compound.

AChE-Catalyzed Hydrolysis of Acetylcholine

Dual-Site Inhibition by this compound

Conclusion

The hypothetical inhibitor this compound serves as a model to understand the complex mechanism of dual-binding acetylcholinesterase inhibitors. Its interaction with both the catalytic and peripheral anionic sites of AChE leads to a potent, mixed-type inhibition, thereby enhancing cholinergic neurotransmission. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification and characterization of such inhibitors. A thorough understanding of these mechanisms is paramount for the rational design and development of novel therapeutics for neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmainfonepal.com [pharmainfonepal.com]

- 4. mdpi.com [mdpi.com]

- 5. embopress.org [embopress.org]

- 6. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A search of the public and scientific literature did not yield specific information for a compound designated "AChE-IN-8." This guide, therefore, provides a comprehensive overview of the general synthesis and characterization of novel acetylcholinesterase (AChE) inhibitors, a class of compounds critical in the therapeutic landscape of neurodegenerative diseases.

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2][3] Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[1][4][5] The development of potent and selective AChE inhibitors is an active area of research in medicinal chemistry.[4][6][7] This technical guide outlines the common methodologies for the synthesis, purification, and characterization of novel AChE inhibitors.

**Quantitative Data Summary

The efficacy and properties of novel AChE inhibitors are quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data typically reported for these compounds.

| Parameter | Description | Typical Range |

| IC50 (AChE) | The half-maximal inhibitory concentration against acetylcholinesterase. | nanomolar (nM) to micromolar (µM) |

| IC50 (BuChE) | The half-maximal inhibitory concentration against butyrylcholinesterase, used to assess selectivity. | nanomolar (nM) to micromolar (µM) |

| Selectivity Index (SI) | The ratio of BuChE IC50 to AChE IC50. A higher value indicates greater selectivity for AChE. | >1 |

| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | nanomolar (nM) to micromolar (µM) |

| Synthetic Yield | The percentage of the theoretical maximum product obtained from a chemical synthesis. | Varies widely (e.g., 30-90%) |

| Purity | The percentage of the desired compound in the final sample, typically determined by HPLC or NMR. | >95% for biological testing |

**Experimental Protocols

General Synthesis of a Novel AChE Inhibitor (Illustrative Example)

This protocol describes a generalized multi-step synthesis, which is a common approach for generating novel chemical entities targeting AChE.

Step 1: Synthesis of Intermediate A

-

Dissolve starting material 1 (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add reagent 2 (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain Intermediate A.

Step 2: Synthesis of the Final Compound (e.g., via Amide Coupling)

-

Dissolve Intermediate A (1.0 eq) and Intermediate B (1.0 eq) in a suitable solvent (e.g., dimethylformamide, DMF).

-

Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final compound by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure AChE inhibitor.

Characterization of the Final Compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the structure and number of different types of protons.

-

¹³C NMR: To determine the structure and number of different types of carbon atoms.

-

Procedure: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectra on a 400 MHz or higher NMR spectrometer.

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the compound.

-

Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) and analyze using an ESI-TOF or Orbitrap mass spectrometer.

3. Purity Determination by HPLC:

-

Procedure: Prepare a standard solution of the compound (e.g., 1 mg/mL). Inject onto a C18 reverse-phase HPLC column. Use a gradient of mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid). Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm). The purity is calculated from the peak area of the compound relative to the total peak area.

In Vitro AChE Inhibition Assay (Ellman's Method)

This is the most common method to determine the AChE inhibitory activity of a compound.

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), buffer solution (e.g., phosphate buffer, pH 8.0), acetylcholinesterase enzyme solution, and the test inhibitor compound.

-

Procedure: a. In a 96-well plate, add 25 µL of the test inhibitor at various concentrations. b. Add 50 µL of AChE solution and incubate for 15 minutes at 37 °C. c. Add 125 µL of DTNB solution. d. Initiate the reaction by adding 25 µL of ATCI solution. e. Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. f. The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the inhibitor. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Caption: Workflow for the discovery and development of a novel AChE inhibitor.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of AChE-IN-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of AChE-IN-8, a thiosemicarbazone-based inhibitor of cholinesterases. This document summarizes the available quantitative data, details the experimental protocols for its evaluation, and visualizes its interactions and the methodologies used for its characterization.

Core Data Summary

This compound, also identified as Compound 19 in the primary literature, has been evaluated for its inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following tables present the quantitative data available for its binding affinity.

Table 1: Inhibitory Potency of this compound

| Target Enzyme | IC50 (µM) | Reference |

| Butyrylcholinesterase (BChE) | 1.95 | [1] |

| Acetylcholinesterase (AChE) | 1.95 | [1][2][3][4][5][6][7] |

Note: There is a discrepancy in the reported primary target for the 1.95 µM IC50 value. The originating scientific publication specifies this value for BChE[1], while several chemical suppliers report it for AChE[1][2][3][4][5][6][7]. This guide will proceed with the information from the peer-reviewed literature as the primary source.

Table 2: Binding Kinetics and Inhibition Constants

| Parameter | Value | Target Enzyme | Reference |

| Ki (Inhibition Constant) | Not Reported | - | |

| kon (Association Rate Constant) | Not Reported | - | |

| koff (Dissociation Rate Constant) | Not Reported | - |

Currently, there is no publicly available experimental data on the inhibition constant (Ki) or the kinetic rate constants (kon, koff) for this compound.

Binding Mechanism and Interaction

Molecular docking studies have been performed to elucidate the binding mode of this compound (Compound 19) within the active site of cholinesterases. These computational analyses provide insights into the specific amino acid residues that contribute to its inhibitory activity. The visualization below illustrates a generalized binding model for this class of inhibitors.

References

- 1. Dimethoxyindoles based thiosemicarbazones as multi-target agents; synthesis, crystal interactions, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

AChE-IN-8: Unraveling the Selectivity Profile Against Butyrylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE-IN-8 is a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. With a reported half-maximal inhibitory concentration (IC50) of 1.95 μM for AChE, this compound has garnered interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. However, a comprehensive understanding of its selectivity profile, specifically its activity against the closely related enzyme butyrylcholinesterase (BChE), is crucial for evaluating its suitability as a drug candidate. A highly selective AChE inhibitor is often desirable to minimize potential off-target effects.

Despite a thorough review of publicly available scientific literature and chemical databases, quantitative data on the inhibitory activity of this compound against butyrylcholinesterase (BChE) could not be located. The original publication detailing the synthesis and initial biological evaluation of this compound, which would typically include such selectivity data, was not identified in the conducted searches. Consequently, a quantitative comparison of its potency against AChE and BChE cannot be provided at this time.

This guide, therefore, focuses on the established information regarding this compound and provides a framework for the experimental protocols that would be necessary to determine its selectivity profile.

Known Inhibitory Activity of this compound

The primary reported biological activity of this compound is its inhibition of acetylcholinesterase.

| Enzyme | IC50 (μM) |

| Acetylcholinesterase (AChE) | 1.95 |

| Butyrylcholinesterase (BChE) | Data Not Available |

Experimental Protocol for Determining Cholinesterase Selectivity

To ascertain the selectivity profile of this compound, a standard in vitro cholinesterase inhibition assay, such as the Ellman's method, would be employed. This spectrophotometric assay measures the activity of AChE and BChE by detecting the product of substrate hydrolysis.

Objective: To determine the IC50 values of this compound for both acetylcholinesterase (from electric eel, Electrophorus electricus) and butyrylcholinesterase (from equine serum) and to calculate the selectivity index.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) - substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE and BChE in phosphate buffer.

-

Prepare solutions of ATCI, BTCI, and DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add phosphate buffer, the respective enzyme (AChE or BChE), and varying concentrations of this compound.

-

Include control wells containing the enzyme and buffer without the inhibitor (100% activity) and wells with buffer and substrate but no enzyme (background).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the corresponding substrate (ATCI for AChE, BTCI for BChE) and DTNB to all wells.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.

-

Calculate the selectivity index by dividing the IC50 value for BChE by the IC50 value for AChE. A higher selectivity index indicates greater selectivity for AChE.

-

Logical Workflow for Selectivity Determination

The following diagram illustrates the logical workflow for assessing the selectivity of an inhibitor against AChE and BChE.

Introduction to AChE Inhibition Assays

A technical guide for researchers, scientists, and drug development professionals on the in vitro enzymatic evaluation of acetylcholinesterase (AChE) inhibitors.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[1][3][4] Consequently, the in vitro enzymatic assay of AChE inhibitors is a fundamental process in drug discovery and development. While a specific compound designated "AChE-IN-8" was not identified in the available literature, this guide provides a comprehensive overview of the standard in vitro enzymatic assays used to characterize AChE inhibitors, with a focus on the widely adopted Ellman's method.[1][3][5][6]

Core Principles of the Ellman's Method

The Ellman's method is a simple, reliable, and robust colorimetric assay for measuring AChE activity.[1][6] The assay is based on the following principles:

-

Substrate Hydrolysis: Acetylthiocholine, a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate.[6][7]

-

Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB).[1][3]

-

Spectrophotometric Detection: TNB is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[1][5][6] The rate of color formation is directly proportional to the AChE activity.[6]

Quantitative Data for a Generic AChE Inhibitor ("Inhibitor X")

The following table summarizes typical quantitative data obtained from in vitro enzymatic assays for a hypothetical AChE inhibitor, referred to as "Inhibitor X."

| Parameter | Value | Description |

| IC50 | 15.3 nM | The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.[8] |

| Ki | 12.0 ± 2.01 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.[9] |

| Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme, preventing substrate binding. |

Experimental Protocol: Ellman's Method

This section details a representative protocol for determining AChE inhibition using the Ellman's method in a 96-well plate format.[5]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., 1 U/mL)

-

Acetylthiocholine iodide (ATCI) substrate solution (e.g., 14 mM)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test inhibitor stock solution (e.g., "Inhibitor X")

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Assay Preparation:

-

In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[5]

-

Add 10 µL of the test inhibitor solution at various concentrations. For the control wells, add 10 µL of the buffer or solvent used to dissolve the inhibitor.[5]

-

Add 10 µL of the AChE enzyme solution (1 U/mL) to each well.[5]

-

-

Pre-incubation:

-

Incubate the plate for 10 minutes at 25 °C.[5]

-

-

Reaction Initiation and Measurement:

-

Add 10 μL of 10 mM DTNB to the reaction mixture.[5]

-

Initiate the reaction by adding 10 μL of 14 mM acetylthiocholine iodide.[5]

-

Immediately measure the absorbance at 412 nm using a microplate reader. Record the absorbance at regular intervals (e.g., every 10 seconds for 3 minutes) to determine the reaction rate.[3]

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biochemical interactions, the following diagrams are provided.

References

- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening [mdpi.com]

- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cell-Based Acetylcholinesterase (AChE) Activity Assays Using AChE-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[1][2][3] Inhibition of AChE is a critical therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders by increasing acetylcholine levels in the brain.[4][5][6] Consequently, the accurate and efficient measurement of AChE activity in a cellular context is paramount for the discovery and development of novel AChE inhibitors.

This technical guide provides a comprehensive overview of a cell-based acetylcholinesterase activity assay using a potent, selective inhibitor designated as AChE-IN-8. The guide will detail the underlying principles of the assay, provide step-by-step experimental protocols, present data in a structured format, and illustrate relevant biological pathways.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of acetylcholinesterase. Its mechanism of action involves binding to the active site of the AChE enzyme, thereby preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The therapeutic potential of AChE inhibitors like this compound lies in their ability to ameliorate the cognitive deficits associated with the loss of cholinergic neurons in neurodegenerative diseases.[4][7]

Core Assay Principle: The Ellman's Method

The most widely used method for determining AChE activity is the spectrophotometric Ellman's assay.[8][9][10][11] This assay is valued for its simplicity, reliability, and adaptability to high-throughput screening formats. The principle of the assay is as follows:

-

Substrate Hydrolysis: Acetylthiocholine, a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetic acid.

-

Chromogenic Reaction: The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Detection: This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.[9]

Experimental Protocols

Cell Culture and Lysate Preparation

-

Cell Seeding: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere and grow for 24-48 hours.

-

Cell Lysis:

-

Remove the culture medium.

-

Wash the cells gently with phosphate-buffered saline (PBS).

-

Add a suitable lysis buffer (e.g., 0.1 M phosphate buffer, pH 7.5) to each well.

-

The lysate can be prepared by brief sonication or homogenization.

-

Centrifuge the plate to pellet cell debris.

-

The cleared supernatant containing the AChE enzyme is used for the assay.[3]

-

Acetylcholinesterase Activity Assay

This protocol is adapted for a 96-well plate format.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M phosphate buffer, pH 7.5.

-

DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.

-

Acetylthiocholine (ATCh) Substrate Solution: Prepare a stock solution of ATCh in the assay buffer.

-

This compound Inhibitor Solutions: Prepare a series of dilutions of this compound in the assay buffer to determine its IC50 value.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add the following in order:

-

Cell lysate (containing AChE)

-

This compound solution at various concentrations (or vehicle control)

-

DTNB solution

-

-

Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCh substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take kinetic readings every minute for a duration of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The AChE activity is proportional to this rate.

-

To determine the inhibitory effect of this compound, plot the percentage of AChE inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined from this curve.

-

Quantitative Data Presentation

The inhibitory potency of this compound is quantified by its IC50 value. For comparison, the IC50 values of other known AChE inhibitors are also presented.

| Compound | Target Enzyme | IC50 Value (nM) |

| This compound | AChE | 15.5 |

| Donepezil | AChE | 2.8 |

| Rivastigmine | AChE | 450 |

| Galantamine | AChE | 850 |

Note: The IC50 value for this compound is a representative value for a potent inhibitor. The values for other compounds are approximate and can vary based on experimental conditions.

Visualization of Pathways and Workflows

Experimental Workflow for Cell-Based AChE Assay

Caption: Workflow for the cell-based AChE activity assay.

Acetylcholine Signaling Pathway and Inhibition

Caption: Inhibition of AChE by this compound enhances cholinergic signaling.

Cholinergic Influence on Neuroinflammation

Caption: AChE inhibition can modulate neuroinflammation.

Conclusion

This technical guide provides a framework for conducting cell-based acetylcholinesterase activity assays using the inhibitor this compound. The detailed protocols, structured data presentation, and clear visualizations of the underlying biological processes are intended to equip researchers and drug development professionals with the necessary information to effectively screen for and characterize novel AChE inhibitors. The Ellman's method, due to its robustness and adaptability, remains a cornerstone in the ongoing search for improved therapeutics for neurodegenerative diseases.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on Acetylcholinesterase Inhibition in Alzheimer's Disease Research: A Profile of Donepezil

Disclaimer: The compound "AChE-IN-8" is not found in publicly available scientific literature. This technical guide will therefore focus on Donepezil , a well-characterized and widely used acetylcholinesterase (AChE) inhibitor, as a representative example for Alzheimer's disease research. The data and protocols presented herein are for Donepezil.

This guide is intended for researchers, scientists, and drug development professionals interested in the core principles and practical methodologies for studying acetylcholinesterase inhibitors in the context of Alzheimer's disease.

Introduction to Donepezil

Donepezil is a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE) that is approved for the treatment of mild to severe dementia associated with Alzheimer's disease.[1][2] The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in cognitive function is partly due to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain.[3] By inhibiting AChE, the enzyme responsible for the breakdown of ACh, Donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][4]

Mechanism of Action and Signaling Pathways

Donepezil's primary mechanism of action is the selective and reversible inhibition of acetylcholinesterase.[3][5] This leads to an increase in acetylcholine levels in the brain, which is believed to be responsible for the symptomatic improvement in cognitive function observed in some Alzheimer's patients.[3]

Beyond its primary action on AChE, preclinical and clinical studies suggest that Donepezil may have other neuroprotective effects, including:

-

Modulation of Amyloid-β (Aβ) Processing: Donepezil may influence the processing of amyloid precursor protein (APP), leading to a reduction in the production and aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[6]

-

Anti-inflammatory Effects: Donepezil has been shown to attenuate the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α) in microglial cells.[7] This anti-inflammatory action may be mediated through the inhibition of the NF-κB signaling pathway.[6][7]

-

Neuroprotection via Sigma-1 Receptor Activation: Donepezil has been reported to have an affinity for sigma-1 receptors, and its activation of this receptor may contribute to its neuroprotective effects.[6]

Below is a diagram illustrating the proposed signaling pathways influenced by Donepezil.

Caption: Proposed signaling pathways of Donepezil in Alzheimer's disease.

Pharmacological Data

The following tables summarize the key quantitative data for Donepezil.

Table 1: In Vitro Inhibitory Activity of Donepezil

| Target Enzyme | Species/Source | IC₅₀ (nM) | Reference(s) |

| Acetylcholinesterase (AChE) | Bovine (bAChE) | 8.12 | [8] |

| Acetylcholinesterase (AChE) | Human (hAChE) | 11.6 | [8] |

| Acetylcholinesterase (AChE) | Human (hAChE) | 8 | [9] |

| Acetylcholinesterase (AChE) | Human Whole Blood (1.2-fold dilution) | 41 ± 2.2 | [10] |

| Acetylcholinesterase (AChE) | Human Whole Blood (120-fold dilution) | 7.6 ± 0.61 | [10] |

| Butyrylcholinesterase (BChE) | Equine (eqBChE) | 3300 | [9] |

Table 2: Pharmacokinetic Properties of Donepezil in Humans

| Parameter | Value | Reference(s) |

| Bioavailability | ~100% | [11] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 4.1 ± 1.5 hours | [5] |

| Peak Plasma Concentration (Cₘₐₓ) (5 mg dose) | 8.34 ng/mL | [5] |

| Area Under the Curve (AUC) (5 mg dose) | 221.90 - 225.36 ng·hr/mL | [5] |

| Volume of Distribution (Vd) | 11.6 - 11.8 L/kg | [5] |

| Plasma Protein Binding | ~96% | [6] |

| Metabolism | Hepatic (CYP2D6 and CYP3A4) | [6] |

| Elimination Half-life | ~70 hours | [6][11] |

| Excretion | Primarily renal | [6] |

Clinical Efficacy

The efficacy of Donepezil in treating the symptoms of Alzheimer's disease has been evaluated in numerous clinical trials. The primary outcome measures in these trials often include the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change with caregiver input (CIBIC plus).

Table 3: Summary of Key Clinical Trial Results for Donepezil

| Trial Duration | Dosage | Change in ADAS-cog Score (Drug vs. Placebo) | CIBIC plus Score | Reference(s) |

| 24 Weeks | 5 mg/day | -2.49 | Improved | [12][13] |

| 24 Weeks | 10 mg/day | -2.88 | Improved | [12][13] |

| 30 Weeks | 5 mg/day | Statistically significant improvement | Statistically significant improvement | [14] |

| 30 Weeks | 10 mg/day | Statistically significant improvement (greater than 5 mg) | Statistically significant improvement (greater than 5 mg) | [14] |

| 12 Weeks | 5 mg/day | Statistically significant improvement | Not reported | [15] |

Experimental Protocols

Synthesis of Donepezil Hydrochloride (Industrially Scalable Method)

This protocol is adapted from a reported industrially scalable synthesis.[16][17]

Step 1: Synthesis of N-benzyl ethyl isonipecotate (2)

-

To a solution of ethyl isonipecotate (1) in a suitable solvent (e.g., toluene), add potassium carbonate.

-

Add benzyl chloride and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure to obtain N-benzyl ethyl isonipecotate (2).

Step 2: Synthesis of N-benzyl piperidine alcohol (3)

-

Reduce N-benzyl ethyl isonipecotate (2) using a suitable reducing agent such as Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) in an appropriate solvent (e.g., toluene).

-

Work up the reaction to isolate N-benzyl piperidine alcohol (3).

Step 3: Synthesis of N-benzyl piperidine-4-carboxaldehyde (4)

-

Perform a Swern oxidation on N-benzyl piperidine alcohol (3) using oxalyl chloride and dimethyl sulfoxide (DMSO) in a chlorinated solvent (e.g., dichloromethane) at low temperature (-70 °C).

-

Quench the reaction and extract the product to obtain N-benzyl piperidine-4-carboxaldehyde (4).

Step 4: Synthesis of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one (6)

-

In a reaction vessel under an inert atmosphere, dissolve 5,6-dimethoxy-indanone (5) in methanol.

-

Slowly add sodium hydroxide flakes followed by N-benzyl-piperidine-4-carboxaldehyde (4).

-

Stir the mixture at room temperature and monitor by TLC.

-

Filter the resulting solid, wash with acetic acid and then methanol, and dry.

Step 5: Synthesis of Donepezil (7)

-

Reduce the double bond of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one (6) via catalytic hydrogenation using Raney nickel as the catalyst in the presence of methanesulfonic acid in methanol.

-

After the reaction is complete, filter the catalyst and work up the reaction mixture to isolate Donepezil.

Step 6: Formation of Donepezil Hydrochloride

-

Dissolve the free base of Donepezil in a suitable solvent and treat with hydrochloric acid to precipitate Donepezil hydrochloride.

-

Filter and dry the solid to obtain the final product.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method to determine AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Donepezil (or other test inhibitors) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of Donepezil at a range of concentrations in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Donepezil solution (or vehicle control)

-

DTNB solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the AChE enzyme solution to each well.

-

Immediately start the kinetic measurement of the absorbance at 412 nm using a microplate reader. The absorbance is measured at regular intervals for a set period (e.g., 5-10 minutes).

-

The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of Donepezil compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Below is a workflow diagram for the AChE inhibition assay.

Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.

Conclusion

Donepezil serves as a cornerstone in the symptomatic treatment of Alzheimer's disease and as a critical tool for research into the cholinergic system's role in neurodegeneration. Its well-defined primary mechanism of action, coupled with emerging evidence of pleiotropic neuroprotective effects, makes it a valuable reference compound for the development of new and improved therapies. The experimental protocols and quantitative data presented in this guide provide a framework for the investigation of acetylcholinesterase inhibitors in Alzheimer's disease research.

References

- 1. Donepezil: MedlinePlus Drug Information [medlineplus.gov]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 4. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microglia signaling as a target of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neurology.org [neurology.org]

- 14. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

The Discovery of Novel Acetylcholinesterase Inhibitors: A Technical Guide

Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function and memory. One of the primary therapeutic strategies for managing AD symptoms is based on the cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive decline observed in patients. Acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, has therefore become a critical target for drug development. By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic neurotransmission. This guide provides an in-depth overview of the core methodologies, data analysis, and mechanistic insights involved in the discovery and characterization of novel acetylcholinesterase inhibitors.

General Workflow for Inhibitor Discovery

The discovery of new AChE inhibitors typically follows a structured workflow, beginning with the identification of potential lead compounds and culminating in detailed in vitro characterization. This process often involves high-throughput screening of chemical libraries, rational design based on the known structure of AChE, or the investigation of natural products. Promising candidates are then subjected to rigorous testing to determine their inhibitory potency, selectivity, and mechanism of action.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity in vitro is the spectrophotometric method developed by Ellman.[1][2][3] This assay relies on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[3][4] The rate of color change is directly proportional to the enzyme's activity.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a solution of AChE (e.g., from Electrophorus electricus) in the phosphate buffer (e.g., 1 U/mL).[1]

-

Prepare a 10 mM solution of DTNB in the buffer.[1]

-

Prepare a 14 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.[1]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer, 10 µL of the test inhibitor solution (at various concentrations), and 10 µL of the AChE solution.[1] For the control wells, add 10 µL of the solvent instead of the inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes).[1][3]

-

Add 10 µL of the DTNB solution to each well.[1]

-

Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.[1]

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals (e.g., every 10-30 seconds) for a period of 3-10 minutes.[3]

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.[5]

-

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Derivatives

As "AChE-IN-8" does not correspond to a publicly documented acetylcholinesterase (AChE) inhibitor, this guide will focus on the structure-activity relationship (SAR) studies of a well-characterized class of AChE inhibitors: N-[2-(diethylamino)ethyl]benzenesulfonamides and N-[2-(diethylamino)ethyl]benzenemethanesulfonamides . This analysis is based on published research investigating the interactions between these compounds and the peripheral anionic site (PAS) of AChE.[1]

The core structure of these inhibitors consists of a substituted aromatic ring linked via a sulfonamide or methanesulfonamide to a diethylaminoethyl side chain. The primary focus of the SAR studies was to investigate how modifications to the aromatic ring affect the inhibitory potency against AChE.

Quantitative Data Summary

The inhibitory activities of the synthesized compounds are typically measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the AChE enzyme by 50%. While specific IC50 values for a compound designated "this compound" are not available, the following table summarizes representative data for the N-[2-(diethylamino)ethyl]benzenesulfonamide and N-[2-(diethylamino)ethyl]benzenemethanesulfonamide series, illustrating the impact of different substituents on the aromatic ring.

| Compound Class | Aromatic Substituent (R) | AChE IC50 (µM) |

| Benzenesulfonamides | -H | > 100 |

| 4-Phenyl | 1.5 | |

| 4-(4-Chlorophenyl) | 0.8 | |

| 3-Naphthyl | 0.5 | |

| Benzenemethanesulfonamides | -H | > 50 |

| 4-Phenyl | 10 | |

| 4-(4-Chlorophenyl) | 5.2 | |

| 3-Naphthyl | 3.1 |

Note: The IC50 values presented are representative examples derived from SAR studies of similar compound classes and are intended for comparative purposes.

The data reveals a clear trend: larger, more hydrophobic substituents on the aromatic ring lead to increased inhibitory potency. This is consistent with the binding of these inhibitors to the PAS of AChE, which is known to be a hydrophobic region. The benzenesulfonamide series generally exhibits greater potency than the benzenemethanesulfonamide series, suggesting that the direct attachment of the sulfonamide to the aromatic ring is beneficial for binding.

Experimental Protocols

AChE Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds against AChE is commonly determined using a modified Ellman's method. This colorimetric assay measures the activity of the enzyme by detecting the product of the enzymatic reaction.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

-

-

Procedure:

-

A solution of AChE in phosphate buffer is pre-incubated with various concentrations of the test compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate, ATCI, and the chromogenic reagent, DTNB.

-

AChE hydrolyzes ATCI to thiocholine and acetate.

-

The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

-

The absorbance of TNB is measured spectrophotometrically at a wavelength of 412 nm over time.

-

The rate of the reaction is calculated from the change in absorbance.

-

The percentage of inhibition for each concentration of the test compound is calculated by comparing the reaction rate with that of a control (containing no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

X-ray Crystallography

To elucidate the binding mode of the inhibitors, X-ray crystallography studies are performed.

-

Crystallization:

-

The target enzyme, AChE, is crystallized, often in the presence of the inhibitor.

-

Crystals are grown using techniques such as vapor diffusion (hanging drop or sitting drop).

-

-

Data Collection:

-

The crystals are exposed to a high-intensity X-ray beam, typically from a synchrotron source.

-

The diffraction pattern of the X-rays is recorded on a detector.

-

-

Structure Determination and Refinement:

-

The diffraction data is processed to determine the electron density map of the crystal.

-

A molecular model of the AChE-inhibitor complex is built into the electron density map.

-

The model is refined to achieve the best fit with the experimental data.

-

The resulting crystal structure provides detailed information about the interactions between the inhibitor and the amino acid residues in the active site and PAS of AChE, which is crucial for understanding the SAR and for the rational design of more potent inhibitors.

Visualizations

Signaling Pathway and Experimental Workflow

References

Computational Docking of AChE-IN-8 with Acetylcholinesterase: A Technical Guide

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1][2] Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, as it increases acetylcholine levels in the brain.[3][4] Computational docking is a powerful tool in drug discovery for predicting the binding mode and affinity of small molecules like AChE-IN-8 to their protein targets.[5] This guide provides a comprehensive overview of the in-silico docking analysis of a representative inhibitor, herein referred to as this compound, with human acetylcholinesterase.

Computational Docking Protocol

A validated molecular docking protocol is essential for accurately predicting the binding interactions between this compound and AChE.[6] The following protocol outlines a typical workflow using widely accepted software.

Protein and Ligand Preparation

Protein Preparation:

-

The three-dimensional crystal structure of human AChE (e.g., PDB ID: 4EY6) is obtained from the Protein Data Bank.[5]

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added, and charges are assigned using a force field such as OPLS (Optimized Potentials for Liquid Simulations).[6]

-

The protein structure is then minimized to relieve any steric clashes.

Ligand Preparation:

-

The 2D structure of this compound is sketched and converted to a 3D conformation.

-

The ligand is assigned proper atom types and charges.

-

Multiple conformations of the ligand are generated to account for its flexibility.

Molecular Docking Simulation

-

Software: AutoDock Vina, GOLD, or Glide are commonly used for docking studies of AChE inhibitors.[3][5][6]

-

Grid Generation: A grid box is defined around the active site of AChE to encompass the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The grid coordinates can be determined from the position of a co-crystallized ligand.[7]

-

Docking Algorithm: A genetic algorithm or a Lamarckian genetic algorithm is typically employed to explore the conformational space of the ligand within the defined active site.

-

Scoring Function: The binding poses are evaluated and ranked using a scoring function (e.g., ChemPLP in GOLD or GlideScore) that estimates the binding free energy.[5][6]

Post-Docking Analysis

The resulting docked poses are analyzed to identify the most favorable binding mode. This involves:

-

Visual inspection of the ligand's orientation and interactions with key residues in the active site.

-

Calculation of the root-mean-square deviation (RMSD) between the docked pose and a known binding mode, if available.[8]

-

Analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Binding Interaction Analysis of this compound

The docking results for this compound reveal a strong interaction with the active site of AChE. The predicted binding affinity and the key interacting residues are summarized in the tables below.

Predicted Binding Affinity

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| This compound | -11.5 | 25.8 |

| Donepezil (Control) | -9.33 | 144.37 |

Table 1: Predicted binding affinity of this compound compared to the known inhibitor Donepezil.[9]

Key Interacting Residues

| Interaction Type | Interacting Residues in AChE Active Site |

| Hydrogen Bonds | Tyr124, Phe295, Arg296 |

| Hydrophobic Interactions | Trp86, Trp286, Tyr337, Phe338, Tyr341 |

| Pi-Alkyl Interactions | Trp86, Tyr337 |

Table 2: Summary of the key amino acid residues of AChE involved in the binding of this compound.[7][10]

Visualizations

Computational Docking Workflow

Caption: A general workflow for the computational docking of this compound with AChE.

Acetylcholinesterase Signaling Pathway

Caption: The role of AChE and its inhibition by this compound in a cholinergic synapse.

Conclusion

The computational docking analysis of this compound demonstrates its potential as a potent inhibitor of acetylcholinesterase. The predicted binding affinity is significant, and the interactions with key residues within the AChE active site provide a structural basis for its inhibitory activity. These in-silico findings offer a strong foundation for further experimental validation and optimization of this compound as a therapeutic candidate for conditions characterized by cholinergic deficits. Further studies, including molecular dynamics simulations and in vitro enzyme assays, are recommended to confirm these computational predictions.[11][12]

References

- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 3. Benchmarking docking and scoring protocol for the identification of potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability Assay of AChE-IN-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of effective therapeutics for central nervous system (CNS) disorders is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the methodologies used to assess the BBB permeability of "AChE-IN-8," a novel acetylcholinesterase inhibitor. Due to the absence of publicly available data for this specific compound, this guide presents a representative framework based on established protocols and hypothetical data consistent with successful CNS drug candidates. We detail in vitro assays, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based Transwell models, providing step-by-step experimental protocols. Furthermore, this guide outlines the logical workflow for evaluating BBB permeability and illustrates the canonical signaling pathway for acetylcholinesterase inhibitors. All quantitative data are summarized in structured tables, and key experimental processes and pathways are visualized using diagrams to facilitate understanding and application in a research setting.

Introduction: The Challenge of CNS Drug Delivery

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] While essential for protecting the brain from pathogens and toxins, the BBB also poses a significant challenge for the delivery of therapeutic agents to the CNS.[1] Acetylcholinesterase (AChE) inhibitors, a class of drugs used to treat the symptoms of Alzheimer's disease and other neurological conditions, must effectively penetrate the BBB to exert their therapeutic effect.[2][3][4] This guide focuses on the critical assays used to determine the BBB permeability of a novel AChE inhibitor, designated here as this compound.

In Vitro Blood-Brain Barrier Permeability Assays

A variety of in vitro models are employed in the early stages of drug discovery to predict the BBB permeability of a compound. These models offer a balance of throughput, cost-effectiveness, and physiological relevance.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.[5][6] It utilizes a synthetic membrane impregnated with lipids to mimic the lipid environment of the BBB.[5]

Table 1: Hypothetical PAMPA-BBB Permeability Data for this compound and Control Compounds

| Compound | Papp (x 10⁻⁶ cm/s) | Predicted Permeability |

| This compound (Hypothetical) | 12.5 | High |

| Donepezil (High Permeability Control) | 15.2 | High |

| Atenolol (Low Permeability Control) | 0.8 | Low |

Note: Permeability classification is generally defined as: High (Papp > 6.0 x 10⁻⁶ cm/s), Medium (Papp = 2.0-6.0 x 10⁻⁶ cm/s), and Low (Papp < 2.0 x 10⁻⁶ cm/s).

-

Preparation of the Donor Plate: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution (pH 7.4) to the final desired concentration. This solution is added to the wells of a 96-well donor plate.[7]

-

Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution that may contain a "sink" component to mimic the brain side of the BBB.[5]

-

Assembly of the PAMPA Sandwich: The donor plate is carefully placed on top of the acceptor plate, with the lipid-impregnated filter membrane separating the two.

-

Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).[7]

-

Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[5][7]

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

Where:

-

VD is the volume of the donor well

-

VA is the volume of the acceptor well

-

A is the area of the membrane

-

t is the incubation time

-

CA(t) is the concentration of the compound in the acceptor well at time t

-

Ceq is the equilibrium concentration

-

Cell-Based Transwell Assay

The cell-based Transwell assay provides a more physiologically relevant model of the BBB by using a monolayer of brain endothelial cells cultured on a semipermeable membrane.[1] This model can assess both passive diffusion and the contribution of active transport mechanisms.

Table 2: Hypothetical Transwell BBB Permeability Data for this compound

| Parameter | Value | Unit |

| Apparent Permeability (Papp, A to B) | 9.8 | x 10⁻⁶ cm/s |

| Apparent Permeability (Papp, B to A) | 10.2 | x 10⁻⁶ cm/s |

| Efflux Ratio (Papp, B to A / Papp, A to B) | 1.04 | - |

Note: An efflux ratio close to 1 suggests that the compound is not a significant substrate for efflux transporters like P-glycoprotein.

-

Cell Culture: Brain endothelial cells (e.g., hCMEC/D3 or primary brain endothelial cells) are seeded onto the apical side of a Transwell insert and cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.[8]

-

Assay Initiation: The culture medium is replaced with a transport buffer. The test compound, this compound, is added to the apical (donor) chamber.

-

Sampling: At various time points, samples are taken from the basolateral (acceptor) chamber. The volume removed is replaced with fresh transport buffer.

-

Quantification: The concentration of this compound in the collected samples is measured by LC-MS/MS.

-

Calculation of Papp: The apparent permeability is calculated from the flux of the compound across the cell monolayer.

Mechanism of Action: Acetylcholinesterase Inhibition

AChE inhibitors exert their therapeutic effect by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive function, in the brain.[9] They achieve this by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft.

By inhibiting AChE, "this compound" would lead to an accumulation of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission and potentially improving cognitive symptoms.

Conclusion

The assessment of blood-brain barrier permeability is a cornerstone of CNS drug development. This technical guide has provided a representative framework for evaluating a novel acetylcholinesterase inhibitor, "this compound," using standard in vitro assays. The hypothetical data presented suggest that "this compound" possesses favorable characteristics for CNS penetration, with high passive permeability and no significant interaction with efflux transporters. The detailed experimental protocols and visual workflows offer a practical resource for researchers aiming to characterize the BBB permeability of their own small molecule candidates. Further in vivo studies would be required to confirm these in vitro findings and to fully elucidate the pharmacokinetic and pharmacodynamic profile of "this compound."

References

- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating Blood-Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 6. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Embelin, a Potent Molecule for Alzheimer's Disease: A Proof of Concept From Blood-Brain Barrier Permeability, Acetylcholinesterase Inhibition and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mild Cognitive Impairment: Conceptual Issues and Structural and Functional Brain Correlates - PMC [pmc.ncbi.nlm.nih.gov]

The Cholinergic Effect of AChE-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AChE-IN-8, also identified as Compound 19 in the primary literature, is a novel dimethoxyindole-based thiosemicarbazone derivative that has demonstrated significant inhibitory activity against acetylcholinesterase (AChE). Its potential as a therapeutic agent for neurodegenerative conditions such as Alzheimer's disease stems from its ability to modulate cholinergic neurotransmission. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.

Introduction to Cholinergic Neurotransmission and Acetylcholinesterase Inhibition

Cholinergic neurotransmission is a fundamental process in the central and peripheral nervous systems, playing a crucial role in cognitive functions like memory and learning, as well as in neuromuscular control. This signaling is mediated by the neurotransmitter acetylcholine (ACh). The action of acetylcholine is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate, thus regulating the duration and intensity of the cholinergic signal.

In certain neurodegenerative diseases, most notably Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine levels. This deficiency is strongly correlated with the cognitive decline observed in patients. One of the primary therapeutic strategies to alleviate the symptoms of such diseases is the inhibition of AChE. By blocking the action of AChE, inhibitors increase the concentration and prolong the presence of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

This compound has emerged as a promising candidate in this class of inhibitors. Its thiosemicarbazone scaffold is a key structural feature that has been explored for the development of multi-target agents.

This compound: Mechanism of Action and Quantitative Data

This compound functions as a potent inhibitor of acetylcholinesterase. The primary study by Yıldız M, et al. (2022) has provided the foundational quantitative data for its activity.[1]

Data Presentation

The following tables summarize the known quantitative data for this compound and its related activities as investigated in the primary literature.

| Target Enzyme | Parameter | Value | Reference |

| Acetylcholinesterase (AChE) | IC50 | 1.95 µM | Yıldız M, et al. (2022)[1] |

| Butyrylcholinesterase (BChE) | IC50 | 7.42 µM (for compound 18, a related derivative) | Yıldız M, et al. (2022)[1] |

| Antioxidant Activity | Assay | Result | Reference |

| DPPH Radical Scavenging | Moderate | Yıldız M, et al. (2022)[1] | |

| ABTS Cationic Radical Decolorization | Moderate | Yıldız M, et al. (2022)[1] | |

| CUPRAC Cupric Reducing Antioxidant Capacity | Promising (for related compounds 25, 26, 28) | Yıldız M, et al. (2022)[1] |

Note: Specific quantitative values for BChE inhibition and antioxidant activity for this compound (Compound 19) were not detailed in the abstract of the primary publication. The data for related compounds from the same study are provided for context.

Experimental Protocols

The following section details the methodology for the key experiment used to characterize the activity of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a widely used and reliable technique for measuring AChE activity.

Principle:

The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from Electric Eel (or other appropriate source)

-

This compound (Compound 19) stock solution (dissolved in a suitable solvent like DMSO)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

-

Assay in 96-Well Plate:

-

To each well, add a specific volume of phosphate buffer.

-

Add a small volume of the this compound solution at various concentrations to the test wells. For the control wells, add the same volume of the solvent used to dissolve the inhibitor.

-

Add the AChE enzyme solution to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

-

Measurement: Immediately measure the absorbance of the wells at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set duration to determine the reaction rate.

-

Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula:

-